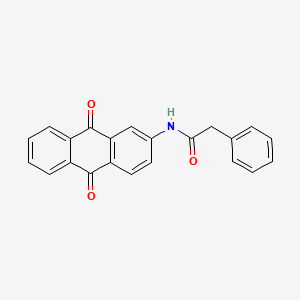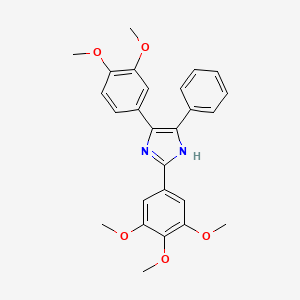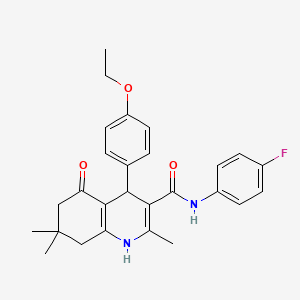![molecular formula C16H11BrN2O4 B11642164 (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11642164.png)
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned has a complex structure, and its IUPAC name is (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione . Let’s break down its components:
- The core structure is a diazinane ring (a six-membered heterocycle containing two nitrogen atoms).
- It features a furan ring (a five-membered heterocycle with an oxygen atom) attached to the diazinane ring.
- The molecule also contains a methyl group and a bromine atom.
Chemical Reactions Analysis
Given its structure, we can infer potential reactions:
Oxidation: The furan ring could undergo oxidation, possibly using reagents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid.
Reduction: Reduction of the diazinane ring could occur using hydride reagents (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The bromine atom could participate in substitution reactions (e.g., nucleophilic substitution) to modify the compound.
Cyclization: Intramolecular cyclization reactions may lead to rearranged products.
Major products would depend on reaction conditions, stereochemistry, and regioselectivity.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.
Industry: If scalable synthesis is achieved, it could find use in materials science or agrochemicals.
Mechanism of Action
Without specific data, we can’t pinpoint its exact mechanism. understanding its interactions with cellular targets (enzymes, receptors) and pathways (e.g., signal transduction) would be crucial.
Comparison with Similar Compounds
While I don’t have a list of similar compounds, researchers would compare this compound’s properties (e.g., solubility, stability, reactivity) with structurally related molecules.
Remember that further research and experimental data are necessary to fully elucidate the compound’s properties and applications
Properties
Molecular Formula |
C16H11BrN2O4 |
|---|---|
Molecular Weight |
375.17 g/mol |
IUPAC Name |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11BrN2O4/c1-9-3-2-4-10(7-9)19-15(21)12(14(20)18-16(19)22)8-11-5-6-13(17)23-11/h2-8H,1H3,(H,18,20,22)/b12-8+ |
InChI Key |
LAIWUQXBBHSDMZ-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642094.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642101.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642108.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)

![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642122.png)
![3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642125.png)

![1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone](/img/structure/B11642134.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642137.png)


